6-bromo-1-ethyl-3H-indol-2-one
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Overview
Description
6-Bromo-1-ethyl-3H-indol-2-one is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-ethyl-3H-indol-2-one typically involves the bromination of 1-ethylindole followed by oxidation. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-ethyl-3H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or palladium catalysts for cross-coupling reactions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
6-Bromo-1-ethyl-3H-indol-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-1-ethyl-3H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, such as antiviral or anticancer activity .
Comparison with Similar Compounds
- 6-Bromo-1-ethyl-3H-indol-3-one
- 6-Bromo-1-methyl-3H-indol-2-one
- 6-Chloro-1-ethyl-3H-indol-2-one
Comparison: 6-Bromo-1-ethyl-3H-indol-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Properties
Molecular Formula |
C10H10BrNO |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
6-bromo-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C10H10BrNO/c1-2-12-9-6-8(11)4-3-7(9)5-10(12)13/h3-4,6H,2,5H2,1H3 |
InChI Key |
VTWLVQNFOKUACP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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